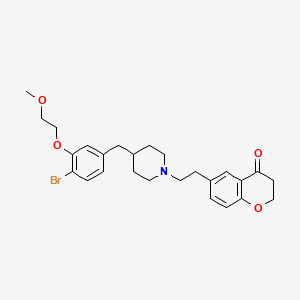

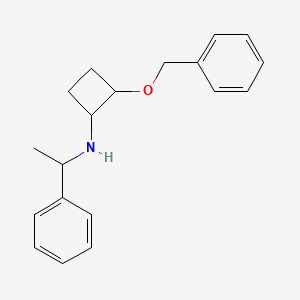

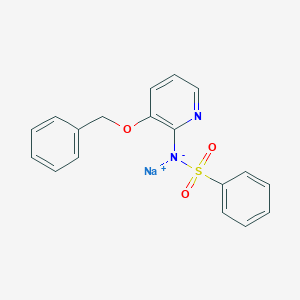

6-(2-(4-(3-(2-Methoxyethoxy)-4-bromobenzyl)piperidino)ethyl)-2H-1-benzopyran-4(3H)-one

Vue d'ensemble

Description

DSP-1053 is a novel serotonin reuptake inhibitor with partial agonistic activity at the serotonin 1A receptor. It has been developed as a potential antidepressant with fast-acting effects and minimal undesirable side effects, particularly nausea and emesis .

Méthodes De Préparation

The synthesis of DSP-1053 involves the preparation of a benzylpiperidine derivative. The compound is synthesized through a series of chemical reactions, including the formation of the benzylpiperidine core and subsequent functionalization to achieve the desired pharmacological properties . The industrial production methods for DSP-1053 are proprietary and involve optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

DSP-1053 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Substitution: Substitution reactions are used to introduce different substituents on the benzylpiperidine core. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.

Applications De Recherche Scientifique

DSP-1053 has several scientific research applications, including:

Chemistry: Used as a tool compound to study serotonin reuptake inhibition and receptor agonism.

Biology: Investigated for its effects on serotonergic neurotransmission and its potential therapeutic benefits in animal models.

Medicine: Explored as a fast-acting antidepressant with minimal side effects, particularly in the treatment of major depressive disorder.

Industry: Potential applications in the development of new antidepressant medications with improved efficacy and tolerability

Mécanisme D'action

DSP-1053 exerts its effects by inhibiting the serotonin transporter and partially agonizing the serotonin 1A receptor. This dual mechanism enhances serotonergic neurotransmission, leading to antidepressant effects. The compound binds to the human serotonin transporter with high affinity and inhibits serotonin reuptake, increasing extracellular serotonin levels. Additionally, its partial agonistic activity at the serotonin 1A receptor contributes to its fast-acting antidepressant effects .

Comparaison Avec Des Composés Similaires

DSP-1053 is unique compared to other serotonin reuptake inhibitors due to its partial agonistic activity at the serotonin 1A receptor. This dual mechanism provides fast-acting antidepressant effects with minimal side effects. Similar compounds include:

Paroxetine: A selective serotonin reuptake inhibitor with a delayed therapeutic onset and more pronounced side effects.

Fluoxetine: Another selective serotonin reuptake inhibitor with a similar delayed onset and side effect profile.

Sertraline: A selective serotonin reuptake inhibitor with a different side effect profile and therapeutic onset

DSP-1053 stands out due to its unique combination of serotonin reuptake inhibition and partial serotonin 1A receptor agonism, offering potential advantages in terms of efficacy and tolerability.

Propriétés

IUPAC Name |

6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32BrNO4/c1-30-14-15-32-26-18-21(2-4-23(26)27)16-20-7-11-28(12-8-20)10-6-19-3-5-25-22(17-19)24(29)9-13-31-25/h2-5,17-18,20H,6-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVLGHSNQJYODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)CC2CCN(CC2)CCC3=CC4=C(C=C3)OCCC4=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(S)-(5-Ethenylquinuclidine-2-yl)(6-methoxy-4-quinolinyl)methyl]amino]-4-[3,5-bis(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B8105867.png)

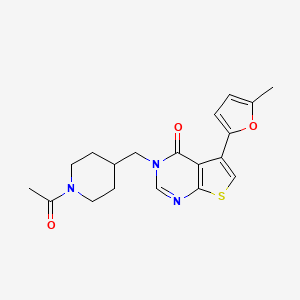

![4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B8105898.png)

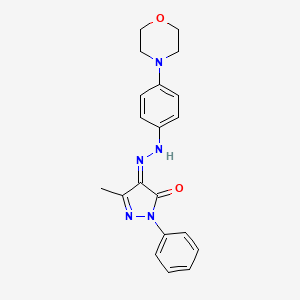

![(2S)-2-cyclopropyl-N-[(6S)-5,11-dioxospiro[3,6-dihydro-1H-pyrazolo[1,2-b][2,3]benzodiazepine-2,1'-cyclopropane]-6-yl]-N'-(5-fluoro-2-methylpyridin-3-yl)butanediamide](/img/structure/B8105911.png)